The compound is cataloged under the CAS number 134749-43-2 and is recognized in various chemical databases, including PubChem and EPA DSSTox. Its classification as a hydrochloride salt indicates the presence of hydrochloric acid in its formulation, enhancing its solubility and stability in aqueous environments.
The synthesis of 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride typically involves the reaction of 4-amino-6,7-dimethoxyquinazoline with hydrochloric acid. The general synthetic route can be outlined as follows:
The synthesis process may also involve additional steps such as extraction and drying to isolate the final product effectively. Technical parameters such as temperature, time, and molar ratios of reactants are critical for optimizing yield and purity.
The molecular structure of 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride is characterized by:
The topological polar surface area is measured at approximately , indicating moderate polarity which may affect its interaction with biological targets.
2(1H)-quinazolinone derivatives often participate in various chemical reactions due to their functional groups. Notable reactions include:
These reactions are fundamental for developing new compounds with enhanced pharmacological profiles.
The mechanism of action for compounds like 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride typically involves interaction with specific biological targets:
Research indicates that these compounds can exhibit antitumor activity by inducing apoptosis in cancer cells or modulating immune responses.
The physical and chemical properties of 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride include:
The applications of 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride span several fields:
Quinazolinones represent a privileged scaffold in medicinal chemistry, first synthesized in 1869 via anthranilic acid condensation reactions [4] [6]. Early derivatives like 2-cyano-3,4-dihydro-4-oxoquinazoline laid the foundation for systematic exploration of this bicyclic benzo-fused pyrimidine system. The 20th century witnessed significant milestones, including Gabriel's 1903 development of practical synthetic routes and the 1960s introduction of methaqualone as a sedative-hypnotic agent [2] [5]. Modern drug development exploits quinazolinones as kinase inhibitors, exemplified by FDA-approved EGFR-targeting anticancer drugs (e.g., erlotinib, afatinib). The structural evolution of quinazolinone therapeutics demonstrates a shift from CNS modulation toward targeted molecular therapies [5] [8].
Table 1: Historical Development of Quinazolinone-Based Therapeutics
Time Period | Key Developments | Therapeutic Applications |
---|---|---|
1869-1900 | Griess synthesis of first quinazolinone derivative | Experimental compound |
1903-1950 | Gabriel-Colman optimization of synthetic methods | Chemical characterization |
1960s | Methaqualone introduction | Sedative-hypnotic |
1990s-Present | EGFR inhibitors (e.g., erlotinib) | Targeted cancer therapy |
The 4-amino-6,7-dimethoxy substitution pattern confers distinct pharmacodynamic advantages through electronic and steric modulation. The 4-amino group enhances hydrogen bonding capacity with biological targets, particularly in nucleotide-binding domains of enzymes [3] [9]. Ortho-methoxy groups at C6 and C7 positions influence electron distribution across the quinazolinone core, increasing π-π stacking potential with hydrophobic enzyme pockets . This is evidenced in anti-HCV NS5B polymerase inhibitors where 6,7-dimethoxyquinazolines demonstrated EC₅₀ values <1 μM, significantly outperforming non-substituted analogs [3]. The substitution pattern also reduces metabolic deamination compared to 4-unsubstituted derivatives, extending plasma half-life [6] [9].
Table 2: Impact of Specific Substituents on Quinazolinone Bioactivity
Substituent Position | Electronic Effect | Spatial Consequence | Biological Impact |
---|---|---|---|
4-Amino | Increased H-bond donation | Planar orientation | Enhanced enzyme inhibition |
6-Methoxy | Electron-donating resonance | Ortho steric bulk | Improved membrane penetration |
7-Methoxy | Electron-donating resonance | Adjacent to H-bond acceptor site | Increased binding pocket complementarity |
Conversion of the free base to the monohydrochloride salt significantly improves pharmaceutical properties through multiple mechanisms. The salt formation increases aqueous solubility >10-fold compared to the non-ionized form, facilitating dissolution in biological matrices [6] . X-ray diffraction studies demonstrate hydrochloride salts form stable crystalline lattices with higher melting points (>250°C), enhancing thermal stability during manufacturing and storage [4]. The protonation site occurs preferentially at N3 of the pyrimidine ring, creating a zwitterionic structure that improves transmembrane permeability [9]. Bioavailability studies in murine models show the hydrochloride salt achieves Cₘₐₓ values 3.2-fold higher than the free base, attributed to improved GI dissolution and absorption [3] [10].
Table 3: Physicochemical Comparison of Free Base vs. Monohydrochloride Salt
Property | Free Base | Monohydrochloride Salt | Bioavailability Impact |
---|---|---|---|
Aqueous Solubility (25°C) | 0.8 mg/mL | 12.3 mg/mL | Enhanced dissolution rate |
Melting Point | 198-201°C | 263-265°C (dec.) | Improved formulation stability |
Log D (pH 7.4) | 1.2 | -0.4 | Altered membrane permeability |
Cₘₐₓ (murine plasma) | 1.8 μg/mL | 5.8 μg/mL | Higher systemic exposure |
The strategic integration of specific substituents with salt formation exemplifies rational design in quinazolinone optimization. The 4-amino group provides target engagement capabilities, while the 6,7-dimethoxy configuration fine-tunes electronic properties. Conversion to the hydrochloride salt subsequently addresses pharmacokinetic limitations, collectively enhancing the compound's therapeutic potential [3] [6] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1